Cas no 21900-44-7 (Benzoyl chloride, 4-chloro-2-methyl-)

Benzoyl chloride, 4-chloro-2-methyl-, is a chlorinated aromatic compound commonly used as an intermediate in organic synthesis. Its key advantages include high reactivity as an acylating agent, enabling efficient introduction of the benzoyl group in pharmaceutical and agrochemical applications. The presence of chloro and methyl substituents enhances its selectivity in electrophilic substitution reactions. This compound is particularly valued for its stability under controlled conditions, facilitating precise synthetic modifications. Suitable for use in fine chemical manufacturing, it offers consistent purity and reliable performance in multi-step synthesis processes. Proper handling is essential due to its moisture sensitivity and potential corrosivity.
Benzoyl chloride, 4-chloro-2-methyl- structure
21900-44-7 structure
商品名:Benzoyl chloride, 4-chloro-2-methyl-
CAS番号:21900-44-7
MF:C8H6OCl2
メガワット:189.03864
MDL:MFCD11111061
CID:1405246
PubChem ID:12846484

Benzoyl chloride, 4-chloro-2-methyl- 化学的及び物理的性質

名前と識別子

    • Benzoyl chloride, 4-chloro-2-methyl-
    • 4-CHLORO-2-METHYLBENZOYL CHLORIDE
    • SCHEMBL107882
    • p-chloro-methylbenzoyl chloride
    • ZKGMMYWJFPYTGQ-UHFFFAOYSA-N
    • 21900-44-7
    • AKOS006308729
    • 4-Chloro-2-methylbenzoylchloride
    • 2-Methyl-4-chlorobenzoyl chloride
    • DTXSID70511350
    • DB-153774
    • MDL: MFCD11111061
    • インチ: InChI=1S/C8H6Cl2O/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3
    • InChIKey: ZKGMMYWJFPYTGQ-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC(=CC=C1C(=O)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 187.97968
  • どういたいしつりょう: 187.9795702g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 158
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • PSA: 17.07

Benzoyl chloride, 4-chloro-2-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1242345-5g
4-Chloro-2-methylbenzoyl chloride
21900-44-7 97%
5g
$1050 2024-06-06
A2B Chem LLC
AX09671-5g
4-Chloro-2-Methylbenzoyl chloride
21900-44-7 97%
5g
$788.00 2024-04-20
eNovation Chemicals LLC
Y1242345-250mg
4-Chloro-2-methylbenzoyl chloride
21900-44-7 97%
250mg
$310 2025-02-25
eNovation Chemicals LLC
Y1242345-5g
4-Chloro-2-methylbenzoyl chloride
21900-44-7 97%
5g
$1100 2025-02-25
A2B Chem LLC
AX09671-250mg
4-Chloro-2-Methylbenzoyl chloride
21900-44-7 97%
250mg
$200.00 2024-04-20
Alichem
A013027477-1g
4-Chloro-2-methylbenzoyl chloride
21900-44-7 97%
1g
$1445.30 2023-09-02
Fluorochem
038161-5g
4-Chloro-2-methylbenzoyl chloride
21900-44-7 97%
5g
£516.00 2022-03-01
Alichem
A013027477-250mg
4-Chloro-2-methylbenzoyl chloride
21900-44-7 97%
250mg
$489.60 2023-09-02
eNovation Chemicals LLC
Y1242345-250mg
4-Chloro-2-methylbenzoyl chloride
21900-44-7 97%
250mg
$300 2024-06-06
abcr
AB428624-5 g
4-Chloro-2-methylbenzoyl chloride
21900-44-7
5g
€1,316.00 2023-04-23

Benzoyl chloride, 4-chloro-2-methyl- 関連文献

Benzoyl chloride, 4-chloro-2-methyl-に関する追加情報

Benzoyl chloride, 4-chloro-2-methyl- and Its Significance in Modern Chemical Research

Benzoyl chloride, 4-chloro-2-methyl- (CAS No. 21900-44-7) is a highly versatile and significant compound in the realm of organic synthesis and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The presence of both a benzoyl group and a chloro-substituted methyl group makes it a valuable intermediate in various synthetic pathways, enabling the construction of complex molecular architectures.

The chemical structure of Benzoyl chloride, 4-chloro-2-methyl- consists of a benzene ring substituted with a chloro group at the 4-position and a methyl group at the 2-position, further functionalized with a benzyloxychloride moiety. This specific arrangement imparts unique reactivity, making it an excellent electrophile in nucleophilic substitution reactions. The compound's ability to participate in such reactions has been leveraged in the synthesis of various bioactive molecules, including intermediates for antibiotics, antiviral agents, and anti-inflammatory drugs.

In recent years, the pharmaceutical industry has witnessed significant advancements in the development of targeted therapies, many of which rely on complex molecular scaffolds. Benzoyl chloride, 4-chloro-2-methyl- has emerged as a crucial building block in these endeavors. Its reactivity allows for the facile introduction of diverse functional groups, enabling chemists to design molecules with tailored biological activities. For instance, researchers have utilized this compound to synthesize protease inhibitors, which are pivotal in treating chronic diseases such as HIV and cancer.

The compound's role extends beyond pharmaceuticals into the realm of materials science. Its ability to undergo polymerization reactions has been exploited in the development of novel polymers with enhanced mechanical and thermal properties. These polymers find applications in industries ranging from aerospace to electronics, where high-performance materials are essential.

Recent studies have also highlighted the importance of Benzoyl chloride, 4-chloro-2-methyl- in green chemistry initiatives. Researchers have explored methods to improve its synthesis using catalytic processes that minimize waste and energy consumption. Such innovations align with global efforts to promote sustainable chemical practices. Additionally, the compound's utility in flow chemistry systems has been investigated, offering a more controlled and scalable approach to its production.

The impact of Benzoyl chloride, 4-chloro-2-methyl- on drug discovery cannot be overstated. Its incorporation into libraries of compounds has facilitated high-throughput screening processes, accelerating the identification of new therapeutic agents. By serving as a key intermediate, it enables the rapid assembly of diverse molecular structures, which can then be tested for efficacy and safety. This streamlined approach has significantly reduced the time and cost associated with drug development pipelines.

The compound's reactivity also makes it valuable in synthetic organic chemistry education. Its use as a teaching tool helps students understand fundamental concepts such as electrophilic aromatic substitution and nucleophilic addition reactions. Through hands-on experiments involving Benzoyl chloride, 4-chloro-2-methyl-, students gain practical experience that prepares them for careers in research and industry.

In conclusion, Benzoyl chloride, 4-chloro-2-methyl- (CAS No. 21900-44-7) is a cornerstone in modern chemical research. Its multifaceted applications span pharmaceuticals, materials science, and green chemistry, underscoring its importance as a synthetic intermediate. As research continues to evolve, this compound will undoubtedly remain at the forefront of innovation, driving advancements that benefit society on multiple levels.

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